molecular formula C12H11ClFNO2 B2965618 2-Chloro-N-[(1R)-1-(7-fluoro-1-benzofuran-3-yl)ethyl]acetamide CAS No. 2411180-61-3

2-Chloro-N-[(1R)-1-(7-fluoro-1-benzofuran-3-yl)ethyl]acetamide

Cat. No.: B2965618
CAS No.: 2411180-61-3
M. Wt: 255.67
InChI Key: QCQQXBYRHZTFPA-SSDOTTSWSA-N
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Description

The compound “2-Chloro-N-[(1R)-1-(7-fluoro-1-benzofuran-3-yl)ethyl]acetamide” is a complex organic molecule. It contains a benzofuran moiety, which is a type of aromatic organic compound that consists of a fused benzene and furan ring . The compound also contains a chloro group, a fluoro group, and an acetamide group .


Molecular Structure Analysis

The compound likely has a complex 3-dimensional structure due to the presence of the benzofuran ring. The (1R) designation indicates the configuration of the chiral center in the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzofuran ring, chloro, fluoro, and acetamide groups would likely impact properties such as polarity, solubility, and stability .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some benzofuran derivatives have shown antiviral activity .

Future Directions

Future research could explore the potential applications of this compound, particularly given the biological activity observed in some benzofuran derivatives . Further studies could also investigate its physical and chemical properties, as well as its reactivity.

Properties

IUPAC Name

2-chloro-N-[(1R)-1-(7-fluoro-1-benzofuran-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClFNO2/c1-7(15-11(16)5-13)9-6-17-12-8(9)3-2-4-10(12)14/h2-4,6-7H,5H2,1H3,(H,15,16)/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQQXBYRHZTFPA-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=COC2=C1C=CC=C2F)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=COC2=C1C=CC=C2F)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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